2-oxo-2H-chromen-7-yl 4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylate
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Overview
Description
2-OXO-2H-CHROMEN-7-YL 4-[(4-METHYLBENZENESULFONAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2H-CHROMEN-7-YL 4-[(4-METHYLBENZENESULFONAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps. One common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with a suitable acyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2H-CHROMEN-7-YL 4-[(4-METHYLBENZENESULFONAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-OXO-2H-CHROMEN-7-YL 4-[(4-METHYLBENZENESULFONAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-OXO-2H-CHROMEN-7-YL 4-[(4-METHYLBENZENESULFONAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate inflammation, microbial growth, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2H-CHROMEN-7-YL 4-CHLOROBENZOATE: Another chromen derivative with similar structural features.
4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-METHOXYBENZENESULFONATE: Shares the chromen core but has different substituents.
Uniqueness
2-OXO-2H-CHROMEN-7-YL 4-[(4-METHYLBENZENESULFONAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H25NO6S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C24H25NO6S/c1-16-2-11-21(12-3-16)32(28,29)25-15-17-4-6-19(7-5-17)24(27)30-20-10-8-18-9-13-23(26)31-22(18)14-20/h2-3,8-14,17,19,25H,4-7,15H2,1H3 |
InChI Key |
AAOLGZDCDGZFHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
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